molecular formula C13H19N B1314019 3-Phenethylpiperidine CAS No. 136423-13-7

3-Phenethylpiperidine

Cat. No. B1314019
CAS RN: 136423-13-7
M. Wt: 189.3 g/mol
InChI Key: OIBFPCCMZAPUMH-UHFFFAOYSA-N
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Description

3-Phenethylpiperidine is a type of phenylpiperidine , a class of chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Drug Discovery

Piperidine, which is a part of the 3-Phenethylpiperidine structure, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives have been used as anticancer agents . For example, piperine, a piperidine derivative, has been shown to induce apoptosis of breast cancer cells .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . The specific mechanisms and applications in this field are still under research.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They could potentially offer new pathways for treating malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . This makes them valuable in the development of new antibiotics and antifungal medications.

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They could potentially offer new treatments for patients with high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . This suggests potential applications in pain management and treatment of inflammatory conditions.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . This suggests potential applications in the treatment of Alzheimer’s disease and various psychiatric disorders.

Safety and Hazards

The safety data sheet for 3-Phenethylpiperidine suggests that it may pose certain hazards. It is recommended to handle it with gloves, wear protective clothing, and avoid contact with skin and eyes . It is also advised to use it only in a well-ventilated area and avoid release to the environment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including 3-Phenethylpiperidine.

Mechanism of Action

Target of Action

3-Phenethylpiperidine is a synthetic opioid, and its primary targets are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

3-Phenethylpiperidine interacts with its targets by selectively activating mu-opioid receptors at low pH in peripheral injured tissues . This selective activation results in significant analgesic effects without evoking central or intestinal side effects .

Biochemical Pathways

The activation of mu-opioid receptors triggers a cascade of biochemical reactions. The metabolism of 3-Phenethylpiperidine, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It’s known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a hugely active group of enzymes found in blood and tissues throughout the body, resulting in an ultra-short duration of action .

Result of Action

The activation of mu-opioid receptors by 3-Phenethylpiperidine leads to significant analgesic effects. It’s been shown to effectively abolish injury-induced pain, hyperalgesia, and allodynia in rodents .

Action Environment

The action, efficacy, and stability of 3-Phenethylpiperidine can be influenced by various environmental factors. For instance, its selective activation of mu-opioid receptors is dependent on the low pH environment of peripheral injured tissues . Additionally, the presence of certain adulterants in the drug supply can potentially alter its effects .

properties

IUPAC Name

3-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBFPCCMZAPUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498460
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethylpiperidine

CAS RN

136423-13-7
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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